molecular formula C15H21ClN2 B1663106 Vabicaserin hydrochloride CAS No. 620948-34-7

Vabicaserin hydrochloride

カタログ番号: B1663106
CAS番号: 620948-34-7
分子量: 264.79 g/mol
InChIキー: PYPPENBDXAWXJC-QNTKWALQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

バビカセリン塩酸塩は、当初抗精神病薬および食欲抑制剤として開発された新規化合物です。 これは5-ヒドロキシトリプタミン2C(5-HT2C)受容体の選択的アゴニストとして作用し、統合失調症やうつ病などの精神障害の治療における可能性が調査されています .

2. 製法

バビカセリン塩酸塩の合成は、コア構造の形成から始まり、特定の官能基の修飾を伴う複数のステップを必要とします。合成経路には一般的に以下が含まれます。

    環化反応: コアのジアゼピノキノリン構造を形成します。

    官能基の修飾: 必要な置換基を導入します。

    精製ステップ: 高純度の目的生成物を単離します。

工業的な生産方法は、これらのステップを大規模合成に最適化し、一貫性と効率を確保することで実現できます .

準備方法

The synthesis of Vabicaserin Hydrochloride involves several steps, starting with the formation of the core structure, followed by specific functional group modifications. The synthetic route typically includes:

    Cyclization reactions: to form the core diazepinoquinoline structure.

    Functional group modifications: to introduce the necessary substituents.

    Purification steps: to isolate the desired product with high purity.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring consistency and efficiency .

化学反応の分析

バビカセリン塩酸塩は、以下を含むさまざまな化学反応を起こします。

    酸化: この反応は化合物の官能基を修飾し、薬理作用を変える可能性があります。

    還元: 還元反応は、特定の官能基を修飾するために使用でき、化合物の活性を影響を与えます。

    置換: 置換反応は、新しい官能基を導入でき、化合物の効果を高めたり、変更したりします。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤があります。 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります .

4. 科学研究の応用

    化学: 5-HT2C受容体の選択的アゴニストとして、受容体とリガンドの相互作用を研究するための貴重なツールとして役立ちます。

    生物学: さまざまな生物学的プロセスにおける5-HT2C受容体の役割を調査するために使用されてきました。

    医学: 抗精神病薬および抗うつ薬としての可能性が探求されてきましたが、臨床試験は中止されています。

    産業: この化合物のユニークな特性は、新しい治療薬の開発に向けた候補となっています .

科学的研究の応用

Psychiatric Disorders

Vabicaserin has been extensively studied for its potential in treating schizophrenia and bipolar disorder. Research indicates that it may improve symptoms by modulating neurotransmitter pathways:

  • Schizophrenia : Preclinical studies suggest that vabicaserin can alleviate symptoms of schizophrenia by influencing both dopamine and serotonin signaling pathways .
  • Bipolar Disorder : Its unique pharmacological profile allows it to target specific serotonin receptors, providing a potential alternative to traditional treatments.

Cognitive Enhancement

Studies have shown that vabicaserin can enhance cognitive functions by increasing extracellular glutamate levels in the prefrontal cortex. This suggests its potential role in treating cognitive deficits associated with various psychiatric conditions .

Neurotransmitter Modulation

The compound’s ability to selectively activate 5-HT2C receptors makes it a valuable tool for studying neurotransmitter pathways. Research has indicated that it can decrease extracellular dopamine levels in specific brain regions without affecting overall dopamine levels in the striatum, which may contribute to its antipsychotic effects .

Case Studies and Clinical Trials

Several clinical trials have assessed the efficacy and safety of vabicaserin:

Study Indication Phase Population Results Publication Date
NCT00928551SchizophreniaPhase 2199 participantsShowed promise in reducing symptoms compared to placeboMarch 20, 2014
Various Preclinical StudiesCognitive EnhancementN/AAnimal modelsIncreased cognitive performance observedVarious dates

These studies highlight vabicaserin's potential as a novel treatment option that may offer benefits over traditional antipsychotics by targeting serotonergic systems rather than solely dopaminergic pathways.

Comparative Analysis with Other Compounds

Vabicaserin exhibits unique properties compared to other compounds acting on serotonin receptors:

Compound Name Type Mechanism of Action Unique Features
Volinanserin5-HT2A Receptor AntagonistSelective antagonist for 5-HT2APrimarily antagonistic effects
Lorcaserin5-HT2C Receptor AgonistAgonist for 5-HT2CApproved for weight management
Prucalopride5-HT4 Receptor AgonistAgonist for 5-HT4Used for gastrointestinal disorders

Vabicaserin's selectivity for the 5-HT2C receptor distinguishes it from other compounds that may have broader or different receptor profiles, potentially leading to fewer side effects associated with traditional antipsychotics .

作用機序

バビカセリン塩酸塩は、5-HT2C受容体を選択的に活性化することにより効果を発揮します。この活性化は、中脳辺縁系におけるドーパミン放出を抑制し、統合失調症の陽性症状を軽減すると考えられています。 さらに、前頭前皮質におけるアセチルコリンおよびグルタミン酸のレベルを高め、認知症状に対する潜在的な利点を示唆しています .

類似化合物との比較

バビカセリン塩酸塩は、5-HT2C受容体に対する高い選択性においてユニークです。類似の化合物には以下が含まれます。

    ロルカセリン: 体重管理に使用される別の5-HT2C受容体アゴニスト。

    WAY-163909: 同様の受容体選択性を持つ化合物ですが、薬理学的プロファイルが異なります。

これらの化合物と比較して、バビカセリン塩酸塩のユニークな受容体選択性と薬理学的効果は、研究および潜在的な治療用途のための貴重なツールとなっています .

生物活性

Vabicaserin hydrochloride, a selective agonist for the 5-hydroxytryptamine 2C (5-HT2C) receptor, has garnered attention for its potential therapeutic applications, particularly in treating schizophrenia and mood disorders. This article delves into the biological activity of Vabicaserin, highlighting its pharmacological properties, mechanisms of action, and relevant clinical findings.

Chemical Structure and Pharmacological Profile

Vabicaserin is characterized by its chemical structure as (12R,16S)-7,10-diazatetracyclo[8.6.1.0^{5,17}.0^{12,16}]heptadeca-1,3,5(17)-triene hydrochloride , with a molecular formula of C₁₈H₂₃ClN₂ and a CAS number of 887258-94-8 . It exhibits high binding affinity for the 5-HT2C receptor with a KiK_i value of approximately 3 nM and an effective concentration (EC50) of 8 nM , indicating its potency as a full agonist at this receptor subtype .

Vabicaserin's primary mechanism involves the modulation of serotonergic and dopaminergic pathways. By activating the 5-HT2C receptors, it inhibits dopamine release in the mesolimbic pathway while enhancing glutamate levels in the medial prefrontal cortex. This dual action is thought to contribute to its antipsychotic effects and potential cognitive enhancements .

Table 1: Key Pharmacological Properties of Vabicaserin

PropertyValue
Receptor Target 5-HT2C
Binding Affinity (K_i) 3 nM
Effective Concentration (EC50) 8 nM
Maximal Efficacy (E_max) 100%
Selectivity >50-fold over other receptors

Schizophrenia Treatment

Vabicaserin has been primarily investigated for its potential in treating schizophrenia. Preclinical studies suggest that it may alleviate both positive and negative symptoms associated with the disorder by modulating serotonin and dopamine signaling . In clinical trials, specifically Phase IIa studies, vabicaserin demonstrated improvements in the Positive and Negative Syndrome Scale (PANSS), with predicted mean improvements ranging from 5.12 to 6.37 points at doses of 100 mg and 200 mg b.i.d. , respectively .

Depression and Mood Disorders

Beyond schizophrenia, vabicaserin is being explored for its efficacy in treating depression. Research indicates that it may effectively address negative symptoms such as social withdrawal and anhedonia . However, further studies are necessary to confirm its overall impact on depressive symptoms.

Case Studies and Research Findings

Several studies have highlighted vabicaserin's pharmacokinetics and efficacy:

  • A study utilizing positron emission tomography (PET) imaging showed that vabicaserin penetrates the blood-brain barrier effectively, demonstrating significant CNS activity .
  • Another research effort employed a quantitative systems pharmacology model to predict clinical outcomes based on various receptor activation levels, aligning closely with observed clinical data from trials .

特性

IUPAC Name

(12R,16S)-7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2.ClH/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17;/h1,3,6,12-13,16H,2,4-5,7-10H2;1H/t12-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPPENBDXAWXJC-QNTKWALQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70977679
Record name 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887258-94-8, 620948-34-7
Record name Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887258-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vabicaserin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887258948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VABICASERIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2759C7222C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vabicaserin hydrochloride
Reactant of Route 2
Vabicaserin hydrochloride
Reactant of Route 3
Reactant of Route 3
Vabicaserin hydrochloride
Reactant of Route 4
Vabicaserin hydrochloride
Reactant of Route 5
Vabicaserin hydrochloride
Reactant of Route 6
Vabicaserin hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。